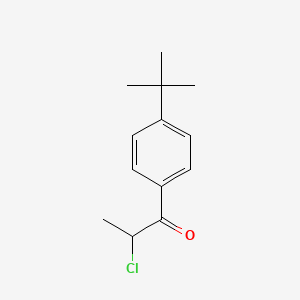

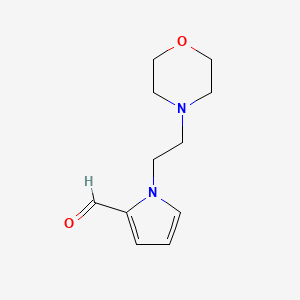

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

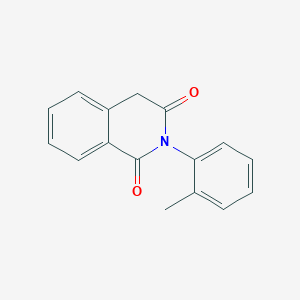

The compound 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole, which is a five-membered heterocyclic compound. The molecule includes a morpholine group, which is a common moiety in pharmaceuticals due to its polar nature and ability to form hydrogen bonds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with morpholine and pyrrole structures have been synthesized and studied for their potential applications in medicinal chemistry, such as small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available pyrrole. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation followed by nucleophilic substitution steps . The total yield of this process was reported to be 65%, indicating a moderately efficient synthesis route. This suggests that a similar approach could be employed for the synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde, with the expectation of comparable yields.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and pyrrole rings has been characterized using techniques such as MS and 1H NMR . In a related compound, the morpholine ring adopts a chair conformation, which is a stable and common conformation for six-membered heterocycles . The pyrrole ring is likely to be planar, contributing to the aromaticity of the molecule. These structural features are important for the biological activity of the molecule as they can influence the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Compounds with morpholine and pyrrole moieties can undergo various chemical reactions. For example, the Buchwald–Hartwig amination is a reaction that has been used to synthesize quinoline derivatives with morpholine substituents . This reaction involves the coupling of aryl halides with amines, indicating that the morpholine group can participate in such palladium-catalyzed cross-coupling reactions. This knowledge can be applied to predict the reactivity of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde are influenced by their molecular structure. The presence of the morpholine ring can increase water solubility, which is beneficial for biological applications . The photophysical properties of related compounds have been studied, revealing intraligand and charge-transfer type transitions, which are consistent with their aromatic nature . Additionally, these compounds have shown strong interactions with ct-DNA, suggesting potential applications in drug design due to their ability to interact with biological macromolecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

- This compound is utilized as an intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method has been established for compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which are similar in structure and function, demonstrating its importance in drug development (Wang, Tu, Han, & Guo, 2017).

Chemical Synthesis and Reactivity

- The compound has been used in the synthesis of various chemical structures. For instance, in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, it plays a significant role, showcasing its versatility in chemical reactions (Zaki, El-Dean, & Radwan, 2014).

Photophysical Properties

- The compound's derivatives, such as those involving morpholine with cyclohexene-4-carbaldehyde, exhibit unique photophysical properties. This suggests potential applications in the development of photophysical materials (Dyachenko, 2005).

Natural Product Synthesis

- Derivatives of this compound have been found in natural products like watermelon seeds. These derivatives have shown potential in melanogenesis inhibition, highlighting its possible use in dermatological applications (Kikuchi et al., 2015).

Safety And Hazards

This involves the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Zukünftige Richtungen

This could involve potential applications, ongoing research, and areas that need further investigation.

For a specific compound, you would need to consult the relevant literature and databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!

Eigenschaften

IUPAC Name |

1-(2-morpholin-4-ylethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-11-2-1-3-13(11)5-4-12-6-8-15-9-7-12/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOGVHMDHFRKEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403309 |

Source

|

| Record name | 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383135-71-5 |

Source

|

| Record name | 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)